3-(Adamantan-1-yl)-3-aminopropanoic acid
Description
3-(Adamantan-1-yl)-3-aminopropanoic acid is a β-amino acid derivative featuring the rigid adamantane moiety, a bicyclic hydrocarbon known for enhancing lipophilicity and metabolic stability in drug design. This compound is synthesized via a multi-step process, including the formation of ethyl N-(adamantan-1-yl)-3-aminopropanoate followed by hydrolysis to yield the carboxylic acid derivative. Its synthesis achieves quantitative yields under optimized conditions, as demonstrated by the Rf value of 0.14 (cyclohexane/ethyl acetate 1:1) . The adamantane group imparts unique steric and electronic properties, making this compound a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(1-adamantyl)-3-aminopropanoic acid |
InChI |
InChI=1S/C13H21NO2/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-11H,1-7,14H2,(H,15,16) |
InChI Key |
AMRNUEMIMYEDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Adamantane-based compounds often share core structural motifs but differ in substituents, leading to varied physicochemical and biological properties. Key analogues include:
*CAS number corresponds to the hydrochloride salt .
Key Observations:
- Lipophilicity : The adamantane moiety increases logP values across analogues, enhancing membrane permeability.
- Functional Groups: Terminal groups (e.g., carboxylic acid, isoselenocyanate, amide) dictate reactivity and biological interactions. For example, the isoselenocyanate group in 1-(3-isoselenocyanatopropyl)adamantane enables selenium-mediated antioxidant activity .
Physicochemical Properties
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
